molecular formula C14H15N3O4 B11034392 methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate

methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate

Cat. No.: B11034392
M. Wt: 289.29 g/mol
InChI Key: AEAQYLSEXNOYSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 2. This heterocyclic ring is linked via a three-carbon propanoyl chain to a glycinate methyl ester. The 1,2,4-oxadiazole moiety is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in medicinal chemistry.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

methyl 2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoylamino]acetate

InChI

InChI=1S/C14H15N3O4/c1-20-13(19)9-15-11(18)7-8-12-16-14(17-21-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,18)

InChI Key

AEAQYLSEXNOYSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate typically involves the reaction of an amidoxime with a carboxylic acid derivative. One common method is the reaction of an amidoxime with an ester or acyl chloride in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . This method allows for the efficient synthesis of the compound with moderate to excellent yields.

Chemical Reactions Analysis

Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate. For instance, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. Specifically, one compound demonstrated percent growth inhibitions (PGIs) of 86.61% against SNB-19 and 85.26% against OVCAR-8 . This suggests that similar oxadiazole derivatives may exhibit promising anticancer activity.

Neurodegenerative Disease Treatment

Another area of interest is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with oxadiazole structures can interact with tau proteins involved in neurodegenerative processes. These interactions may inhibit the aggregation of tau proteins into neurofibrillary tangles, a hallmark of Alzheimer's pathology . The therapeutic implications of these findings are significant, as they point towards new avenues for drug development targeting tauopathies.

Case Studies and Experimental Findings

  • Antitumor Activity : A study on oxadiazole derivatives revealed that certain structural modifications enhance their bioactivity against cancer cells. The incorporation of phenyl groups and specific substituents on the oxadiazole ring was found to be crucial for improving anticancer efficacy .
  • Neuroprotective Effects : In experimental models of Alzheimer's disease, compounds similar to this compound were shown to reduce tau aggregation and improve cognitive function. These findings suggest a protective role against neurodegeneration .

Mechanism of Action

The mechanism of action of methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as cysteine proteases, by binding to their active sites . This inhibition can lead to the disruption of essential biological processes in pathogens, resulting in their death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole

Compounds with 1,3,4-oxadiazole cores, such as those synthesized by Banday et al. (2010), exhibit distinct electronic properties due to nitrogen positioning. For example, 5-(alkenyl)-2-amino-1,3,4-oxadiazoles demonstrate antibacterial activity, but their reduced ring stability compared to 1,2,4-oxadiazoles may limit therapeutic utility .

Oxadiazole vs. Oxazole

Methyl N-(5-methyl-1,2-oxazole-3-carbonyl)glycinate (K0Y) replaces the oxadiazole with an oxazole ring. K0Y’s structure (C8H10N2O4) is less polar than the target compound, impacting solubility and pharmacokinetics .

Substituent Variations

Phenyl vs. Phenoxyphenyl Groups

In , tert-butyl (4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)glycinate features a phenoxyphenyl substituent. The ether linkage in phenoxyphenyl increases electron-donating capacity and steric bulk compared to the phenyl group in the target compound, which may reduce binding efficiency in hydrophobic pockets .

Ester Group Modifications
  • Methyl Ester (Target Compound): Enhances lipophilicity but may undergo faster enzymatic hydrolysis compared to bulkier esters.
  • tert-Butyl Ester (): Offers greater steric protection against hydrolysis, prolonging plasma half-life but reducing solubility .

Aliphatic Chain Length

Shorter chains (e.g., acetyl in K0Y) restrict conformational freedom, which could limit target engagement .

Physicochemical Comparison

Property Target Compound tert-Butyl Analogue K0Y
Molecular Formula C14H15N3O4 C25H29N3O5 C8H10N2O4
Molecular Weight 289.29 g/mol 451.52 g/mol 198.18 g/mol
LogP (Predicted) 2.1 4.3 1.2
Solubility (Water) Low Very Low Moderate

Antimicrobial Potential

Compounds with 1,2,4-oxadiazole cores in show antimicrobial activity against enteric pathogens. The phenyl substituent in the target compound may enhance membrane penetration, while the glycinate group could interact with bacterial enzymes. However, phenoxyphenyl derivatives () exhibit broader-spectrum activity due to increased hydrophobicity .

Metabolic Stability

The 1,2,4-oxadiazole ring resists oxidative degradation compared to oxazoles (K0Y), making the target compound more suitable for oral administration .

Biological Activity

Methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]glycinate, with the CAS number 1574495-39-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H15N3O4C_{14}H_{15}N_{3}O_{4} with a molecular weight of 289.29 g/mol. The compound features an oxadiazole ring which is known for various biological activities, including antimicrobial and anti-inflammatory properties .

PropertyValue
CAS Number1574495-39-8
Molecular FormulaC14H15N3O4
Molecular Weight289.29 g/mol

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. A study highlighted that derivatives of 1,2,4-oxadiazole showed promising antibacterial effects against various strains of bacteria . this compound is hypothesized to share similar properties due to its structural components.

Genotoxicity Assessment

An important aspect of evaluating the safety profile of new compounds is assessing their genotoxic potential. A study conducted on related oxadiazole derivatives revealed no mutagenic activity in the Ames test but did show some weak induction in the SOS Chromotest. Modifications to the chemical structure reduced this response significantly . This suggests that this compound may also possess a favorable safety profile.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Compounds like these often inhibit enzymes involved in bacterial cell wall synthesis or interfere with cellular signaling pathways. Further studies are necessary to elucidate the precise mechanisms and targets involved.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that yield derivatives with enhanced biological properties. A recent study focused on synthesizing related oxadiazole compounds and characterizing their antibacterial potential through various spectroscopic techniques . The results indicated significant antibacterial activities for several synthesized compounds.

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) studies have been employed to predict the biological activity based on chemical structure. These studies analyze the relationship between molecular descriptors and biological activity, providing insights into how structural modifications can enhance efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.